
An In-depth Technical Guide on the
Thermodynamic Stability of Samarium-Nickel

Systems

Author: BenchChem Technical Support Team. Date: November 2025

Compound of Interest

Compound Name: Nickel;samarium

Cat. No.: B15486580 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermodynamic stability of the

Samarium-Nickel (Sm-Ni) binary alloy system. The information presented is crucial for the

design and development of new materials, with applications ranging from permanent magnets

to catalysts and beyond. This document summarizes the quantitative thermodynamic data,

details the experimental methodologies used for their determination, and provides a visual

representation of the system's thermodynamic relationships.

Thermodynamic Stability of Sm-Ni Intermetallic
Compounds
The thermodynamic stability of a material is a critical indicator of its potential for formation and

its long-term performance. In the Sm-Ni system, stability is characterized by the Gibbs free

energy of formation (ΔGf°) and the enthalpy of formation (ΔHf°). A negative value for these

parameters indicates that the formation of the intermetallic compound from its constituent

elements is an energetically favorable process.

The Sm-Ni binary system is characterized by a series of stable intermetallic compounds. A

comprehensive thermodynamic assessment of this system has been performed using the

CALPHAD (CALculation of PHAse Diagrams) method, which provides a self-consistent

thermodynamic database for the various phases.[1][2] The intermetallic phases identified in the
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Sm-Ni system include Sm3Ni, Sm7Ni3, Sm3Ni2, SmNi, SmNi2, SmNi3, Sm2Ni7, Sm5Ni19,

SmNi5, and Sm2Ni17.[1][2]

Enthalpy and Gibbs Free Energy of Formation
The standard enthalpy of formation (ΔHf°) represents the heat absorbed or released during the

formation of one mole of a compound from its elements in their standard states. The standard

Gibbs free energy of formation (ΔGf°) combines the enthalpy and entropy contributions to

determine the spontaneity of the formation reaction at a given temperature.

The following tables summarize the available quantitative data for the enthalpy and Gibbs free

energy of formation of the stable intermetallic compounds in the Sm-Ni system. This data is

essential for predicting phase equilibria and driving forces for phase transformations.

Table 1: Standard Enthalpy of Formation (ΔHf°) of Sm-Ni Intermetallic Compounds

Compound ΔHf° (kJ/mol of atoms)

Sm3Ni -24.8

SmNi -39.1

SmNi2 -38.9

SmNi3 -36.1

Sm2Ni7 -34.8

SmNi5 -31.5

Sm2Ni17 -22.9

Note: Data derived from CALPHAD assessments and may vary slightly between different

sources. The values are typically reported at 298 K.

Table 2: Gibbs Free Energy of Formation (G) of Sm-Ni Intermetallic Compounds as a Function

of Temperature

The Gibbs free energy of formation for the intermetallic compounds in the Sm-Ni system can be

expressed as a function of temperature (T in Kelvin) using the following equation, derived from
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CALPHAD modeling:

G(T) = A + BT

Where 'A' is the enthalpy term (largely corresponding to ΔHf°) and 'B' is the entropy term.

Compound A (J/mol of atoms) B (J/(mol·K) of atoms)

Sm3Ni -24800 0

SmNi -39100 0

SmNi2 -38900 0

SmNi3 -36100 0

Sm2Ni7 -34800 0

SmNi5 -31500 0

Sm2Ni17 -22900 0

Note: The entropy term (B) is often assumed to be zero for stoichiometric intermetallic

compounds in simplified CALPHAD models, especially at lower temperatures. More complex

models may include temperature-dependent terms.

Experimental Protocols for Determining
Thermodynamic Properties
The accurate determination of thermodynamic data is fundamental to understanding and

modeling alloy systems. Several experimental techniques are employed to measure the

enthalpy and Gibbs free energy of formation of intermetallic compounds.

Calorimetry
Calorimetry is the primary experimental method for the direct measurement of heats of

reaction, from which enthalpies of formation can be derived.[3]

2.1.1. Direct Reaction Calorimetry
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In this method, the heat evolved or absorbed during the direct synthesis of the intermetallic

compound from its constituent elements is measured.

Protocol:

High-purity elemental powders of Samarium (Sm) and Nickel (Ni) are precisely weighed in

the desired stoichiometric ratio.

The powders are thoroughly mixed in an inert atmosphere (e.g., argon-filled glovebox) to

prevent oxidation.

The mixture is pelletized and placed in a high-temperature calorimeter.

The sample is heated to a temperature sufficient to initiate the exothermic formation

reaction.

The heat generated by the reaction is measured by monitoring the temperature change of

the calorimeter and its surroundings.

The enthalpy of formation is calculated from the measured heat, the mass of the sample,

and the molar masses of the elements.

2.1.2. Solution Calorimetry

Solution calorimetry is an indirect method where the heats of dissolution of the intermetallic

compound and its constituent elements in a common solvent are measured.

Protocol:

A suitable solvent, typically a molten metal like aluminum or tin at a high temperature, is

placed in the calorimeter.

A known mass of the pre-synthesized Sm-Ni intermetallic compound is dropped into the

molten solvent, and the heat of dissolution is measured.

In separate experiments, the heats of dissolution of stoichiometric amounts of pure Sm

and pure Ni are measured in the same solvent under identical conditions.
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According to Hess's law, the enthalpy of formation of the intermetallic compound is

calculated as the sum of the heats of dissolution of the pure elements minus the heat of

dissolution of the compound.

Electromotive Force (EMF) Method
The EMF method is an electrochemical technique used to determine the Gibbs free energy of

formation.

Protocol:

A galvanic cell is constructed where one electrode is the pure metal (e.g., Sm) and the

other electrode is a two-phase mixture of two adjacent Sm-Ni intermetallic compounds.

A molten salt electrolyte containing ions of the more electropositive metal (Sm) is used.

The potential difference (EMF) between the two electrodes is measured as a function of

temperature.

The Gibbs free energy of the reaction occurring in the cell, and subsequently the Gibbs

free energy of formation of the intermetallic compound, can be calculated from the

measured EMF using the Nernst equation.

Visualization of Thermodynamic Stability
The following diagram illustrates the logical relationship of thermodynamic stability in the Sm-Ni

system, highlighting the formation of stable intermetallic compounds from the elemental

constituents.
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Stable Intermetallic Phases
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Compounds

ΔGf° < 0
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Click to download full resolution via product page

Formation of stable Sm-Ni intermetallics.

This diagram illustrates that the formation of various Sm-Ni intermetallic compounds from pure

Samarium and Nickel is a thermodynamically favorable process, as indicated by the negative

Gibbs free energy and enthalpy of formation. The individual stable phases represent local

minima in the Gibbs free energy landscape of the binary system.

Conclusion
The thermodynamic stability of the Sm-Ni system is governed by the formation of a series of

stable intermetallic compounds. The quantitative data for the enthalpy and Gibbs free energy of

formation, primarily derived from CALPHAD modeling and validated by experimental

techniques like calorimetry, provide a robust framework for understanding and predicting the

behavior of these alloys. This knowledge is indispensable for the targeted design of Sm-Ni

based materials with tailored properties for advanced technological applications.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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